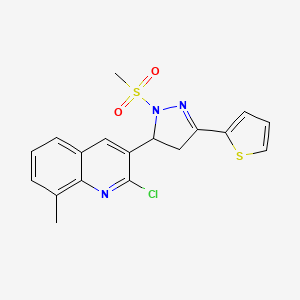

2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline" is a complex molecule that appears to be related to various quinoline derivatives with potential biological activities. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial and antiviral properties . The presence of a thiophene moiety in the compound suggests additional chemical reactivity and possible influence on its biological activity, as seen in other thiophene-containing compounds .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves the reaction of quinoline carbaldehydes with hydrazine or its derivatives. For instance, the reaction between 2-chloroquinoline-3-carbaldehyde and 4-methylphenylhydrazinium chloride can yield hydrazone derivatives . Similarly, the synthesis of 2-chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5yl]quinoline involves the reaction of a quinoline carbaldehyde with hydrazine hydrate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized by the presence of hydrogen bonding and π-π stacking interactions, which can influence the compound's supramolecular assembly and properties . The specific molecular structure of "2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline" would likely exhibit similar interactions, contributing to its stability and potential biological interactions.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic substitution reactions such as nitration, sulfonation, bromination, formylation, and acylation . These reactions typically occur at specific positions on the quinoline or thiophene rings, depending on the substituents and electronic effects. The compound , with its thiophene and pyrazole moieties, may also be amenable to such reactions, which could be used to synthesize a range of derivatives with different properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure, including the presence of chlorine, methyl, and other substituents. These properties can affect the compound's solubility, stability, and reactivity. The antimicrobial activity of some quinoline derivatives has been evaluated, showing moderate to good activity against bacteria and fungi . The specific properties of "2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline" would need to be determined experimentally, but its structural features suggest it may possess similar biological activities.

Applications De Recherche Scientifique

Heterocyclic Compounds as Precursors

Heterocyclic compounds with fused 2,5-dihydrothiophene S,S-dioxides have been studied for their potential as precursors to heterocyclic o-quinodimethanes, indicating the importance of such structures in synthetic chemistry for the development of novel organic compounds with potential applications in material science and pharmacology (Chaloner et al., 1992).

Corrosion Inhibitors

Quinoxaline derivatives, including structures similar to the query compound, have been synthesized and applied as corrosion inhibitors for mild steel in acidic medium, showcasing the application of such compounds in industrial processes to prevent material degradation (Saraswat & Yadav, 2020).

Antimicrobial and Antiviral Activities

Compounds containing the pyrazolo[3,4-b]quinoline moiety have been investigated for their antimicrobial and antiviral activities, suggesting the potential of structurally similar compounds in developing new therapeutic agents (Kumara et al., 2016).

Fluorescent Probes

Novel quinoline derivatives with benzofuran and benzothiazol moieties have been synthesized and studied for their fluorescent properties, indicating their potential use as fluorescent probes for various applications in bioimaging and diagnostics (Bodke et al., 2013).

Anticancer Activity

Thiophene-quinoline derivatives have been synthesized and evaluated for their anticancer activity, demonstrating the potential of such compounds in cancer therapy (Othman et al., 2019).

Propriétés

IUPAC Name |

2-chloro-8-methyl-3-(2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazol-3-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S2/c1-11-5-3-6-12-9-13(18(19)20-17(11)12)15-10-14(16-7-4-8-25-16)21-22(15)26(2,23)24/h3-9,15H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNYASAAKAUBARJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-8-methyl-3-(1-(methylsulfonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![N-(3,4-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2515226.png)

![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)

![6-(benzylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2515231.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)

![1-[(2-Methyl-1,3-oxazol-4-yl)methyl]-3-methylidenepiperidine](/img/structure/B2515235.png)